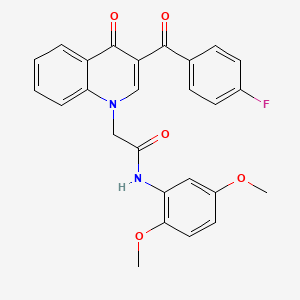

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of chemicals that are studied for their potential in various biological applications, including antimicrobial and anticancer activities. These compounds often involve complex synthesis processes and have intricate molecular structures that contribute to their properties and potential applications in pharmacology and other fields.

Synthesis Analysis

The synthesis of similar compounds involves a sequence of reactions and the use of various catalysts and reagents to achieve the desired chemical structure. For instance, in the synthesis of related derivatives, techniques like Sonogashira cross-coupling and other methods are employed to obtain high yields and desired purity levels. This process often requires careful control of reaction conditions and the use of specific catalysts (Shylaprasad Durgadas et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These methods provide detailed insights into the molecular configuration and the arrangement of atoms within the compound. Structural analyses are essential for understanding how the compound's molecular features relate to its chemical and physical properties (P. Yu et al., 2014).

Chemical Reactions and Properties

The chemical properties of these compounds, including reactivity and potential for forming derivatives, are of great interest. Research has shown that these compounds can participate in various chemical reactions, leading to the formation of new derivatives with potentially significant biological activities (S. Mehta et al., 2019).

Applications De Recherche Scientifique

Structural Aspects and Properties of Related Compounds

A study by Karmakar et al. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives. These compounds formed gels or crystalline solids upon treatment with mineral acids, demonstrating the potential for creating host-guest complexes with enhanced fluorescence emissions. This research suggests that similar compounds, including N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, could be investigated for their structural properties and applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Anticancer Potentials

Mehta et al. (2019) synthesized a series of quinazolin-3(4H)-yl)acetamide derivatives and evaluated them for antimicrobial and anticancer activities. Their findings highlighted significant antimicrobial activity and potential anticancer properties, suggesting that structurally related compounds like this compound could be explored for similar biological activities (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Analgesic and Anti-Inflammatory Activities

Research by Yusov et al. (2019) on the analgesic and anti-inflammatory activities of isoquinolin-ylidene acetamides suggests potential therapeutic applications for compounds with similar structures. This study demonstrated that certain derivatives exhibited significant analgesic and anti-inflammatory effects, indicating that this compound and related compounds could be valuable in developing new pain and inflammation treatments (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Binding Characteristics and Selectivity

Chaki et al. (1999) investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors, highlighting the importance of understanding the interaction between chemical compounds and biological targets. This research underlines the potential for this compound to be studied for its binding selectivity and potential applications in neurobiology and pharmacology (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O5/c1-33-18-11-12-23(34-2)21(13-18)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDZOEXWFSPEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)